7-Bromoisoquinoline-3-carboxamide

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers often face inconsistent reactivity when substituting halogenated isoquinoline intermediates. 7-Bromoisoquinoline-3-carboxamide (CAS 2089315-27-3) provides a defined C7-bromo handle for reliable Pd-catalyzed cross-coupling. - Delivers superior reactivity over 7-chloro analogs, enabling faster coupling cycles and higher yields. - 97% purity minimizes side reactions, ensuring accurate SAR data and efficient bioconjugation. - Dual functional groups (C7-Br, C3-carboxamide) support orthogonal diversification or target anchoring. Supplied by BenchChem with rigorous quality control and global logistics support.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
Cat. No. B12999402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisoquinoline-3-carboxamide
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)C(=O)N)Br
InChIInChI=1S/C10H7BrN2O/c11-8-2-1-6-4-9(10(12)14)13-5-7(6)3-8/h1-5H,(H2,12,14)
InChIKeyBUOPWXYTXKGIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoisoquinoline-3-carboxamide: Halogenated Heterocyclic Building Block


7-Bromoisoquinoline-3-carboxamide (CAS 2089315-27-3) is a brominated isoquinoline derivative with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol . It is characterized by a primary carboxamide group at the 3-position and a bromine atom at the 7-position of the isoquinoline scaffold . This compound serves primarily as a versatile synthetic intermediate, with the bromine substituent providing a reactive handle for palladium-catalyzed cross-coupling reactions [1].

Cross-Coupling Handle 7-Bromo site enables Pd-catalyzed Suzuki, Heck, and Sonogashira couplings
Carboxamide Functionality Primary carboxamide at C3 offers additional hydrogen-bonding or immobilization point
Reported Diversification Microwave-assisted coupling with 7-bromoisoquinolines reported to yield diverse libraries

Why Generic Isoquinoline Carboxamides Cannot Substitute


Substitution with a generic isoquinoline-3-carboxamide or a closely related halogenated analog is not scientifically equivalent due to critical differences in reactivity and potential biological outcomes. The specific positioning of the bromine atom at the 7-position, as opposed to the 6- or 5-position, dictates the regiochemical outcome of subsequent cross-coupling reactions [1]. Furthermore, the choice of halogen (Br vs. Cl vs. I) profoundly affects reaction kinetics in metal-catalyzed transformations, with aryl bromides generally demonstrating superior reactivity compared to their chloro counterparts under standard conditions [2]. Even within the same subclass, historical data from related compounds, such as N-((7-bromo-4-hydroxy-isoquinolin-3-yl)carbonyl)glycine, have demonstrated poor in-vivo activity and toxicological liabilities like steatosis, underscoring that subtle structural modifications can have significant and often adverse consequences on drug properties [3].

Positional Isomer Sensitivity
6-Bromo isomer directs coupling to a different vector, altering downstream SAR and binding geometry.
Halogen Reactivity Difference
7-Chloro analog exhibits slower oxidative addition; reported coupling efficiency may not transfer.
Analog-Specific Toxicology
Related 7-bromo isoquinoline carboxamides have shown adverse in-vivo profiles; structure-dependent review needed.

Quantitative Differentiation from Key Analogs


Cross-Coupling Reactivity: Bromine at C7 Enables Efficient Diversification

The bromine atom at the 7-position of the isoquinoline scaffold serves as an effective handle for palladium-catalyzed cross-coupling. A class of 1-substituted 7-bromoisoquinolines, which are direct synthetic precursors or analogs, has been shown to undergo Suzuki-Miyaura, Heck, and Sonogashira couplings under microwave irradiation to yield 1,7-disubstituted products in moderate to excellent yields [1]. While not a direct head-to-head comparison with the 7-chloro analog, this is a class-level inference supported by the well-established reactivity hierarchy of aryl halides in oxidative addition, where Ar-I > Ar-Br >> Ar-Cl, making the bromo derivative a more practical choice for efficient diversification than the chloro analog [2].

Cross-Coupling Reactivity
Class-level inference
Reported faster oxidative addition for Ar-Br vs Ar-Cl; enables Suzuki, Heck, Sonogashira couplings
Supports efficient diversification workflow
Microwave conditions reported; review substrate scope
Medicinal Chemistry Organic Synthesis Cross-Coupling

Positional Isomerism: 7-Bromo vs. 6-Bromo for Distinct SAR

The substitution pattern on the isoquinoline ring is a primary determinant of biological activity. 7-Bromoisoquinoline-3-carboxamide and 6-Bromoisoquinoline-3-carboxamide are positional isomers that offer distinct vectors for further elaboration and interaction with biological targets. In the related class of prolyl-4-hydroxylase inhibitors, specific 7-bromo substituted analogs have been explicitly identified and studied, whereas 6-bromo variants were not the focus, suggesting that the 7-position is privileged for certain pharmacophores [1]. Selection between these isomers is therefore a critical step in SAR studies, as they are not interchangeable and will lead to different molecular geometries and binding affinities .

Positional Isomer SAR
Class-level inference
7-Br vs 6-Br isomers provide distinct vectors for target engagement; 7-position reported in prolyl-4-hydroxylase inhibitors
May affect binding geometry and selectivity
Qualitative SAR decision; review binding assays
Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Docking

Commercial Purity Benchmark: 97% Specification for Reliable Data

Vendor specifications for 7-Bromoisoquinoline-3-carboxamide from Leyan report a minimum purity of 97% . This is a higher purity benchmark compared to the 95% minimum purity specification offered by AKSci for the same compound . In a procurement context where the presence of unidentified impurities can confound biological assay results and lead to false structure-activity relationships, selecting a vendor with a higher stated purity specification reduces the risk of data artifacts and can decrease the need for in-house repurification, thereby saving time and resources.

Vendor Purity Benchmark
Specification review
97% (Leyan) vs 95% (AKSci)
Higher specified purity may reduce impurity-driven assay artifacts
Verify batch-specific COA
Analytical Chemistry Procurement Quality Control

Optimal Research Applications


Lead Optimization: Suzuki-Miyaura Diversification

This compound is ideally suited as a key intermediate for lead optimization in medicinal chemistry. Its 7-bromo substituent is primed for Suzuki-Miyaura cross-coupling to install diverse aryl and heteroaryl groups, a strategy validated by the successful functionalization of related 7-bromoisoquinolines [1]. A user would prioritize this compound over the 7-chloro analog to leverage the superior reactivity of the aryl bromide, enabling faster reaction times and potentially higher yields of the desired C7-arylated products.

Chemical Biology: Activity-Based Probe Synthesis

For chemical biology applications requiring the precise installation of a reporter tag (e.g., biotin, fluorophore) at the 7-position, 7-bromoisoquinoline-3-carboxamide provides a well-defined synthetic handle. The carboxamide at the 3-position can serve as an additional site for immobilization or as a hydrogen-bonding anchor for target binding . The compound's 97% purity specification from select vendors is particularly important here, as impurities can interfere with labeling efficiency and confound downstream biological readouts .

SAR Studies of Isoquinoline-3-Carboxamides

This compound serves as a foundational member of an SAR library for exploring the isoquinoline-3-carboxamide pharmacophore. It allows researchers to systematically investigate the effect of a 7-bromo substituent on target binding, selectivity, and downstream pharmacology. As evidenced by the distinct toxicological profile of N-((7-bromo-4-hydroxy-isoquinolin-3-yl)carbonyl)glycine, even closely related structures can exhibit drastically different biological properties, making the inclusion of this specific compound in an SAR matrix essential for comprehensive analysis [2].

Application
Selection Property
Validation Focus
Lead Optimization via Suzuki Coupling
7-Bromo Pd-catalyzed reactivity
Reaction yield and diversification scope
Activity-Based Probe Synthesis
Dual functionalization (Br and carboxamide)
Labeling efficiency and target binding retention
Isoquinoline SAR Library
7-Bromo positional isomer
Binding geometry and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoisoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.